molecular formula C15H25BN2O3 B7957701 4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

Cat. No.: B7957701
M. Wt: 292.18 g/mol
InChI Key: XUEIXBDVUNGUEI-UHFFFAOYSA-N
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Description

4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a complex organic compound featuring both boron and nitrogen functional groups

Properties

IUPAC Name

4-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-9(2)19-13-8-12(18)11(17)7-10(13)16-20-14(3,4)15(5,6)21-16/h7-9H,17-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEIXBDVUNGUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine typically involves multiple steps:

  • Formation of the Boronate Ester: : The initial step often involves the reaction of a suitable phenol derivative with a boronic acid or boronate ester. For instance, the reaction of 4-isopropoxyphenol with tetramethyl-1,3,2-dioxaborolane under basic conditions can yield the boronate ester intermediate.

  • Amination: : The next step involves the introduction of amino groups. This can be achieved through nitration followed by reduction, or via direct amination using suitable reagents like amines or ammonia under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinones or other oxidized derivatives, depending on the conditions and reagents used.

  • Reduction: : Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds which are valuable in organic synthesis and catalysis.

  • Medicine: : Its derivatives are explored for their potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.

  • Industry: : The compound is used in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine exerts its effects involves its ability to participate in various chemical reactions due to the presence of boron and nitrogen functional groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic and electrophilic interactions, as well as coordination with metal catalysts.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the isopropoxy and diamine groups, making it less versatile in certain reactions.

    Phenylboronic Acid: Another boron-containing compound, it is widely used in organic synthesis but does not have the same functional diversity as 4-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is closely related and can be used in similar synthetic applications but lacks the diamine functionality.

Uniqueness

The uniqueness of this compound lies in its combination of boron and nitrogen functionalities, which allows it to participate in a wide range of chemical reactions and makes it valuable in various fields of research and industry.

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